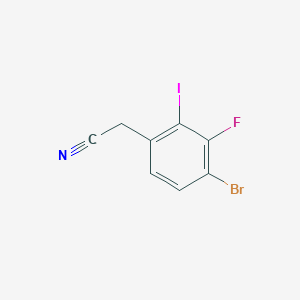

4-Bromo-3-fluoro-2-iodophenylacetonitrile

Description

Contextualization within Aromatic Chemistry

Aromatic compounds are typically characterized by their tendency to undergo electrophilic substitution reactions rather than addition reactions. However, the introduction of multiple halogen atoms onto an aromatic ring, as seen in polyhalogenated arylacetonitriles, profoundly influences its chemical behavior. Halogens are electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic attack.

Simultaneously, these substituents create a complex electronic environment and offer multiple sites for different chemical transformations. The varied reactivity of different carbon-halogen bonds (e.g., C-I vs. C-Br vs. C-F) allows for selective, stepwise modifications of the aromatic core, making these compounds highly versatile building blocks in synthesis. nih.govacs.org

Importance of Halogenated Phenylacetonitrile (B145931) Scaffolds in Modern Organic Synthesis

Halogenated phenylacetonitrile scaffolds are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. researchgate.netnih.govnih.gov The presence of halogens provides synthetic handles for various cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation. researchgate.netnobelprize.org

For a molecule like 4-Bromo-3-fluoro-2-iodophenylacetonitrile, each halogen atom offers a distinct reaction pathway:

The iodine atom is the most reactive towards oxidative addition in transition metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. ossila.com

The bromine atom can participate in similar cross-coupling reactions, often under slightly more forcing conditions than iodine, allowing for sequential functionalization. nih.gov

This differential reactivity makes polyhalogenated scaffolds powerful tools for creating complex molecular diversity from a single starting material. nih.gov

Overview of Synthetic Utility of Arylacetonitriles in Diverse Chemical Transformations

The arylacetonitrile group itself is a synthetically valuable functional group. researchgate.net The nitrile moiety can be readily transformed into other important functional groups, significantly broadening its utility. nih.govencyclopedia.pub

Key transformations of the cyanomethyl group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding arylacetic acid, a common structural motif in pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgresearchgate.netlibretexts.orglibretexts.org

Reduction: Nitriles can be reduced to primary amines, providing access to a different class of compounds with diverse biological activities. encyclopedia.pub

Cyclization Reactions: The cyanomethyl group can participate in various cyclization reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry. rsc.org

Modern synthetic methods continue to be developed for the efficient synthesis of arylacetonitriles, including metal-catalyzed cyanomethylation and electrochemical approaches, highlighting their ongoing importance in organic synthesis. encyclopedia.puborganic-chemistry.orgresearchgate.netrsc.org

While detailed experimental data and research findings specifically for this compound are not widely available in public literature, its chemical persona can be inferred from the established reactivity of its constituent parts. The molecule's polyhalogenated aromatic ring, combined with the versatile cyanomethyl group, marks it as a potentially valuable intermediate for the synthesis of complex, highly substituted aromatic compounds for research in drug discovery and materials science.

To illustrate the properties of related, more documented compounds, the following data tables are provided.

Table 1: Properties of 4-Bromo-3-fluorophenylacetonitrile

| Property | Value |

| CAS Number | 499983-13-0 3wpharm.comchemspider.com |

| Molecular Formula | C₈H₅BrFN 3wpharm.comchemspider.com |

| Molecular Weight | 214.03 g/mol 3wpharm.com |

| Synonyms | 2-(4-Bromo-3-fluorophenyl)acetonitrile, 4-Bromo-3-fluorobenzyl cyanide 3wpharm.comchemspider.com |

Table 2: Properties of 4-Bromo-3-fluoroiodobenzene

| Property | Value |

| CAS Number | 136434-77-0 ossila.com |

| Molecular Formula | C₆H₃BrFI ossila.com |

| Molecular Weight | 300.90 g/mol ossila.com |

| Appearance | White crystals ossila.com |

| Melting Point | 34 - 38 °C ossila.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrFIN |

|---|---|

Molecular Weight |

339.93 g/mol |

IUPAC Name |

2-(4-bromo-3-fluoro-2-iodophenyl)acetonitrile |

InChI |

InChI=1S/C8H4BrFIN/c9-6-2-1-5(3-4-12)8(11)7(6)10/h1-2H,3H2 |

InChI Key |

AWRLITRUDWCSSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)I)F)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluoro 2 Iodophenylacetonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, offering a gateway to a variety of other functional groups.

The nitrile group is susceptible to attack by nucleophiles at the electrophilic carbon atom. While specific studies on 4-bromo-3-fluoro-2-iodophenylacetonitrile are limited, the general reactivity of aromatic nitriles suggests that it can undergo various nucleophilic additions. For instance, Grignard reagents and organolithium compounds can add to the nitrile to form intermediate imines, which can then be hydrolyzed to ketones.

Table 1: Examples of Nucleophilic Transformations of Aromatic Nitriles

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Grignard Reagent | RMgX | Iminomagnesium halide | Ketone (after hydrolysis) |

| Organolithium | RLi | Lithium imine salt | Ketone (after hydrolysis) |

| Alcohols | ROH (acid or base catalyzed) | Imidate | Ester or Carboxylic Acid |

| Amines | RNH₂ | Amidine | Amidine |

This table represents general reactions of aromatic nitriles and is intended to be illustrative of the potential reactivity of this compound in the absence of specific literature.

The nitrile group can be selectively reduced to either a primary amine or an aldehyde. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) or Raney nickel, typically yields the corresponding primary amine, 2-(4-bromo-3-fluoro-2-iodophenyl)ethan-1-amine. The use of reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can facilitate the partial reduction to an imine, which upon aqueous workup, hydrolyzes to the aldehyde, (4-bromo-3-fluoro-2-iodophenyl)acetaldehyde.

Hydrolysis of the nitrile group, typically under acidic or basic conditions, proceeds through an amide intermediate to furnish the corresponding carboxylic acid, (4-bromo-3-fluoro-2-iodophenyl)acetic acid. The reaction conditions can often be tuned to favor the isolation of the intermediate amide.

Reactivity of the Alpha-Carbon of the Phenylacetonitrile (B145931) Moiety

The methylene (B1212753) group adjacent to both the aromatic ring and the electron-withdrawing nitrile group (the alpha-carbon) is acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The generation of the carbanion at the alpha-position allows for the introduction of alkyl groups. The reaction of this compound with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide), would be expected to yield the corresponding alpha-alkylated product. The efficiency of this reaction would be influenced by steric hindrance from the ortho-iodo substituent.

Table 2: Illustrative Alpha-Alkylation of a Phenylacetonitrile Derivative

| Phenylacetonitrile Derivative | Base | Alkylating Agent | Product |

| Generic Phenylacetonitrile | LDA | CH₃I | 2-Phenylpropanenitrile |

| Generic Phenylacetonitrile | NaH | CH₃CH₂Br | 2-Phenylbutanenitrile |

This table provides general examples of alpha-alkylation reactions of phenylacetonitriles.

The alpha-carbon of phenylacetonitrile derivatives can also undergo arylation. Transition-metal-catalyzed cross-coupling reactions are a common method for achieving this transformation. For instance, palladium-catalyzed alpha-arylation reactions have been extensively developed for carbonyl compounds and can be applied to nitriles. nih.govnih.gov In a typical reaction, the carbanion generated at the alpha-position would react with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov Given the presence of three different halogen atoms on the phenyl ring of this compound, intramolecular reactions or reactions involving external arylating agents could be complex, with the potential for competitive reactivity at the halogen sites of the starting material.

Michael-Initiated Ring Closure Reactions

The phenylacetonitrile moiety contains an acidic α-carbon, which can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic center is capable of initiating a variety of synthetic transformations, including Michael-initiated ring closure (MIRC) reactions. rsc.org In a typical MIRC sequence, the carbanion derived from this compound would act as a Michael donor, adding to a Michael acceptor (an α,β-unsaturated carbonyl or nitrile compound). The resulting intermediate can then undergo an intramolecular nucleophilic substitution or addition to form a new ring system, most commonly a cyclopropane (B1198618) ring. rsc.org

The reaction is initiated by the deprotonation of the benzylic carbon. The resulting anion then attacks the β-carbon of an electrophilic alkene. Subsequent intramolecular nucleophilic attack by the newly formed enolate onto the carbon bearing a leaving group results in the formation of a cyclopropane ring. The efficiency and stereochemical outcome of MIRC reactions are often influenced by the choice of base, solvent, and the specific nature of the Michael acceptor.

Table 1: Key Steps in a Hypothetical MIRC Reaction

| Step | Description | Intermediate |

| 1. Deprotonation | A base abstracts a proton from the α-carbon of the nitrile group. | Benzylic carbanion |

| 2. Michael Addition | The carbanion adds to an α,β-unsaturated acceptor. | Enolate intermediate |

| 3. Ring Closure | Intramolecular cyclization occurs to form the cyclopropane ring. | Cyclopropane product |

Selective Reactivity of Aromatic Halogens in the Presence of Multiple Halogen Substituents

The presence of iodine, bromine, and fluorine on the same aromatic ring offers a powerful platform for sequential and site-selective functionalization. The differing bond dissociation energies (BDEs) of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) are the primary determinant of their relative reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. nih.govwhiterose.ac.uk This predictable reactivity hierarchy allows for the selective modification of one halogen site while leaving the others intact for subsequent transformations.

Differentiated Reactivity of Bromine, Fluorine, and Iodine in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, the distinct electronic properties and bond strengths of the three halogens allow for highly regioselective coupling. The general order of reactivity for oxidative addition to a low-valent metal center, the key step in most cross-coupling cycles, is I > Br >> Cl >> F. nih.govwhiterose.ac.uk

Palladium catalysis is the most widely employed method for cross-coupling reactions, with numerous named reactions (e.g., Suzuki, Heck, Sonogashira, Stille) providing versatile pathways to complex molecules. wikipedia.orgyoutube.comyoutube.com For this compound, the significantly weaker C-I bond dictates that palladium-catalyzed couplings will occur almost exclusively at the C2 position.

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. youtube.com Due to the lower bond energy, the C-I bond at the C2 position of this compound will readily undergo oxidative addition, while the C-Br and C-F bonds remain unaffected under carefully controlled conditions. Following oxidative addition, a transmetalation step with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination furnishes the coupled product and regenerates the Pd(0) catalyst. youtube.com This selectivity allows for the introduction of a wide range of substituents at the C2 position. Further functionalization at the C4 (bromo) position can then be achieved under more forcing reaction conditions.

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Target Halogen | Expected Product |

| Suzuki Coupling | Arylboronic acid | Iodine (C2) | 2-Aryl-4-bromo-3-fluorophenylacetonitrile |

| Sonogashira Coupling | Terminal alkyne | Iodine (C2) | 4-Bromo-3-fluoro-2-(alkynyl)phenylacetonitrile |

| Heck Coupling | Alkene | Iodine (C2) | 4-Bromo-3-fluoro-2-(alkenyl)phenylacetonitrile |

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-based systems. rsc.orgmagtech.com.cn While sometimes requiring higher reaction temperatures, copper catalysis offers unique reactivity and can be more cost-effective. rsc.org Similar to palladium, the selectivity in copper-catalyzed reactions on polyhalogenated substrates is governed by the carbon-halogen bond strength. mdpi.com Therefore, reactions such as the Ullmann condensation or copper-catalyzed Sonogashira-type couplings would also be expected to proceed selectively at the C-I bond of this compound. This provides a pathway to form C-N, C-O, and C-S bonds, in addition to C-C bonds, with high regioselectivity at the C2 position.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine-Bearing Carbon

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying aromatic rings, particularly those bearing electron-withdrawing groups (EWGs). libretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, three conditions must generally be met:

The aromatic ring must be substituted with at least one strong EWG.

There must be a suitable leaving group (typically a halide).

The leaving group must be positioned ortho or para to an EWG to allow for resonance stabilization of the Meisenheimer complex. libretexts.org

In this compound, the nitrile (-CN) group is a moderately strong EWG. The fluorine atom at C3 is meta to the nitrile group. According to the established rules of SNAr, direct stabilization of the negative charge by the nitrile group through resonance is not possible from the meta position. libretexts.org

However, the reactivity in SNAr is also influenced by the nature of the leaving group. Paradoxically, fluorine, despite being the most electronegative halogen, is often the best leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the attached carbon more electrophilic. youtube.com While the lack of direct ortho/para resonance stabilization from the nitrile group would suggest that SNAr at the C3 position is disfavored, the cumulative inductive effects of the three halogen atoms and the nitrile group create a highly electron-poor aromatic ring, which could potentially enable substitution under harsh conditions.

Directed Metalation and Lithiation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent and directs deprotonation at an adjacent ortho position. baranlab.org The phenylacetonitrile scaffold itself lacks a classical strong DMG.

In the absence of a potent DMG, functionalization via lithiation is more likely to proceed through halogen-metal exchange. This reaction is highly dependent on the halogen, with the rate of exchange following the trend I > Br > Cl. ias.ac.in For this compound, treatment with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperature would lead to rapid and selective halogen-metal exchange at the C2 position, replacing the iodine atom with lithium. The resulting aryllithium species is a powerful nucleophile and can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new substituents at the C2 position with high precision.

Should the C2 position be blocked or already functionalized, it is conceivable that halogen-metal exchange could then occur at the C4 (bromo) position, although this would likely require more forcing conditions or a different choice of lithiating agent.

Table 3: Summary of Regioselective Lithiation Strategies

| Method | Reagent | Primary Site of Reaction | Subsequent Reaction |

| Halogen-Metal Exchange | n-BuLi, -78 °C | C2 (Iodine) | Quenching with an electrophile (E+) to form a C2-E bond. |

| Halogen-Metal Exchange | n-BuLi, higher temp. | C4 (Bromine) | Quenching with an electrophile (E+) to form a C4-E bond. |

Mechanistic Pathways of Key Transformations

Elucidation of Reaction Mechanisms in Halogen Dance Processes

The "halogen dance" (HD) is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. chemicalbook.comwhiterose.ac.uk This rearrangement is a powerful synthetic tool, providing access to isomers that are often difficult to synthesize through other methods. whiterose.ac.uknih.gov The generally accepted mechanism, first proposed by Bunnett, involves a series of nucleophilic displacements on halogen atoms by aryl anions, rather than an aryne-mediated pathway. chemicalbook.comclockss.org

The process is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the aromatic ring to form a carbanion. chemicalbook.com The position of this initial deprotonation is directed by the substituents on the ring. Following deprotonation, a series of halogen-metal exchanges and protonation/deprotonation steps can occur, leading to the migration of a halogen. scribd.comias.ac.in The thermodynamic stability of the intermediate aryl anion or organometallic species is the primary driving force for the reaction, causing the halogen to "dance" to a more stable position. chemicalbook.com

For a compound like this compound, a halogen dance would likely be initiated by deprotonation at one of the available ring positions. The relative lability of the halogens (I > Br > Cl > F) would influence the subsequent migration pathways. clockss.org However, without specific experimental studies, the precise mechanistic pathway, the conditions required to initiate such a reaction, and the resulting isomeric products for this particular molecule remain speculative.

Mechanistic Insights into Alpha-Functionalization of Arylacetonitriles

Alpha-functionalization refers to the introduction of a substituent at the carbon atom adjacent to the nitrile group (the α-carbon) in arylacetonitriles. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing nature of the nitrile group and the phenyl ring, allowing for deprotonation by a suitable base to form a resonance-stabilized carbanion.

This nucleophilic carbanion can then react with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the alpha position. Common transformations include:

Alkylation: Reaction with alkyl halides.

Aldol Addition: Reaction with aldehydes or ketones.

Acylation: Reaction with acyl chlorides or anhydrides.

The mechanism involves a straightforward acid-base reaction followed by nucleophilic attack. The choice of base and solvent is crucial to control the reaction and prevent side reactions, such as self-condensation. While this is a fundamental reaction for arylacetonitriles, specific mechanistic studies detailing the optimization, scope, and potential competing reactions for the highly substituted this compound have not been reported. The steric hindrance and electronic effects of the three different halogen atoms would undoubtedly influence the rate and outcome of such functionalization, but the specifics are undocumented.

Understanding Regioselectivity in Polyhalogenated Aromatic Systems

Regioselectivity—the control of where a reaction occurs on a molecule with multiple possible reaction sites—is a central challenge in the chemistry of polyhalogenated aromatic compounds. In reactions such as metal-catalyzed cross-coupling or further electrophilic aromatic substitution, the existing substituents dictate the position of the incoming group.

Several factors govern regioselectivity in these systems:

Carbon-Halogen Bond Strength: The relative bond strengths (C-F > C-Cl > C-Br > C-I) often determine the site of oxidative addition in cross-coupling reactions. The weaker C-I bond is typically the most reactive, followed by the C-Br bond. ossila.com

Electronic Effects: The inductive and resonance effects of the halogens and the cyanomethyl group influence the electron density at different positions on the ring, directing incoming electrophiles or influencing the stability of intermediates.

Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring reaction at less hindered sites.

Directed Ortho-Metalation: The presence of a directing group can lead to deprotonation and subsequent functionalization at an adjacent (ortho) position.

In this compound, a cross-coupling reaction would be expected to occur selectively at the C-I bond, followed by the C-Br bond. ossila.com However, the interplay of the fluoro, bromo, and cyanomethyl groups creates a complex electronic and steric environment. A quantitative understanding of the regioselectivity for this specific molecule would require detailed experimental and computational analysis, which is currently absent from the scientific literature.

Advanced Characterization and Computational Studies of 4 Bromo 3 Fluoro 2 Iodophenylacetonitrile

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probing

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound and for probing its structural features. For a molecule with the complexity of 4-bromo-3-fluoro-2-iodophenylacetonitrile, a combination of techniques is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei. uobasrah.edu.iqyoutube.com

¹H NMR Spectroscopy : The proton NMR spectrum is expected to provide key information. The two protons of the methylene (B1212753) group (-CH₂) would likely appear as a singlet, though long-range coupling to the fluorine atom could potentially resolve this into a doublet. The two aromatic protons would exhibit a more complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The chemical shifts would be influenced by the combined electronic effects of the bromo, fluoro, iodo, and cyanoethyl substituents on the aromatic ring.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens, with the carbon atoms directly bonded to iodine, bromine, and fluorine showing characteristic shifts. The carbon of the nitrile group (C≡N) would appear in the typical region for nitriles (around 115-120 ppm), while the methylene carbon would be found further upfield. The presence of fluorine would induce C-F coupling, which can be observed as splitting in the signals of nearby carbon atoms, providing further structural confirmation. mdpi.com

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. nih.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it ideal for NMR analysis. wikipedia.orgresearchgate.net The spectrum would display a single resonance for the fluorine atom, with its chemical shift being highly sensitive to the electronic environment on the aromatic ring. slideshare.netaiinmr.com This signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing crucial connectivity data.

Table 1: Anticipated NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity | Coupling Constants (J) | Assignment |

|---|---|---|---|---|

| ¹H | 3.8 - 4.2 | s or d | - | -CH₂CN |

| ¹H | 7.0 - 8.0 | m | ³JHH, ³JHF, ⁴JHF | Ar-H |

| ¹³C | 15 - 25 | t (due to ¹JCH) | ¹JCH | -CH₂CN |

| ¹³C | 115 - 120 | s | - | -C≡N |

| ¹³C | 90 - 150 | d or dd | ¹JCF, ²JCF, etc. | Ar-C |

| ¹⁹F | -100 to -140 | m | ³JFH, ⁴JFH | Ar-F |

Note: This table presents expected values based on typical ranges for similar functional groups and does not represent experimental data for the specific compound.

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₈H₄BrFIN), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks of almost equal intensity for the molecular ion (M and M+2), which is a definitive signature for a monobrominated compound. youtube.comchromatographyonline.comyoutube.com

Fragmentation analysis provides a roadmap of the molecule's structure. whitman.edu Under ionization, the molecule breaks apart in predictable ways. Expected fragmentation pathways for this compound would include the loss of the nitrile group, cleavage of the carbon-halogen bonds, and benzylic cleavage. researchgate.netmdpi.comnih.govcore.ac.uk

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion Formula | Description of Loss | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₄BrFIN]⁺ | Molecular Ion (for ⁷⁹Br) | 338.8583 |

| [C₈H₄BrFIN]⁺ | Molecular Ion (for ⁸¹Br) | 340.8562 |

| [C₇H₄BrFI]⁺ | Loss of HCN | 311.8689 |

| [C₈H₄FIN]⁺ | Loss of Br | 259.9478 |

| [C₈H₄BrFN]⁺ | Loss of I | 212.9567 |

| [C₇H₄BrFIN]⁺ | Loss of H | 337.8505 |

Note: Calculated masses are monoisotopic and serve as predictive examples.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups and bonding. nih.gov

For this compound, the most characteristic absorption in the IR spectrum would be the C≡N (nitrile) stretch, which appears as a sharp, intense band in a relatively uncongested region of the spectrum, typically around 2240-2260 cm⁻¹. nih.govspectroscopyonline.comquimicaorganica.orgyoutube.com Other key vibrational modes include:

Aromatic C-H stretching : Typically found just above 3000 cm⁻¹.

Methylene C-H stretching : Found just below 3000 cm⁻¹.

Aromatic C=C stretching : A series of bands between 1400-1600 cm⁻¹.

C-F, C-Br, and C-I stretching : These vibrations occur in the fingerprint region (below 1300 cm⁻¹) and can be difficult to assign definitively without computational support.

Table 3: Principal Vibrational Modes and Expected Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic C-H | 3050 - 3150 |

| C-H Stretch | Methylene (-CH₂) | 2850 - 2960 |

| C≡N Stretch | Nitrile | 2240 - 2260 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-F Stretch | Aryl-Fluoride | 1100 - 1250 |

| C-Br Stretch | Aryl-Bromide | 500 - 600 |

| C-I Stretch | Aryl-Iodide | 485 - 550 |

Note: These are general frequency ranges and can vary based on the specific molecular structure and environment.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. docbrown.info If a single crystal of sufficient quality can be grown, this technique would provide exact bond lengths, bond angles, and torsional angles of this compound.

Furthermore, crystallographic data would reveal the packing of molecules in the crystal lattice, offering crucial insights into intermolecular interactions. rsc.org Given the presence of multiple halogen atoms, this molecule is a prime candidate for forming halogen bonds (e.g., I···N, Br···N, I···F), which are significant non-covalent interactions in crystal engineering. rsc.orgnih.govresearchgate.net Other potential interactions include π-π stacking between the aromatic rings.

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular properties that are often difficult or impossible to measure experimentally. nih.govaps.org

DFT calculations can be employed to model the electronic structure of this compound. e3s-conferences.org By optimizing the molecular geometry, one can obtain a theoretical structure that can be compared with X-ray crystallography data. DFT also allows for the prediction of vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comaimspress.comnih.gov

HOMO : Represents the ability of the molecule to donate electrons.

LUMO : Represents the ability of the molecule to accept electrons.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com

Another valuable output is the Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net The MEP visualizes the electrostatic potential on the electron density surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This map is invaluable for predicting the sites of electrophilic and nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen and fluorine atoms, while positive regions might be associated with the hydrogen atoms and the "σ-hole" on the iodine atom, a region of positive potential that can engage in halogen bonding.

Table 4: Representative Data Obtainable from DFT Calculations

| Calculated Parameter | Significance |

|---|---|

| Optimized Geometry | Provides theoretical bond lengths and angles. |

| Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experiment. |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps sites for electrophilic and nucleophilic attack. |

By integrating these advanced spectroscopic and computational approaches, a complete and detailed understanding of the structure, properties, and potential reactivity of this compound can be achieved.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful avenue for exploring the conformational preferences and dynamic behavior of this compound in various environments. By simulating the atomic motions over time, MD can provide insights into the rotational barriers around the phenyl-acetonitrile bond and the influence of the bulky and electronically diverse halogen substituents on the molecule's preferred three-dimensional structure.

The conformational landscape of halogenated aromatic compounds is often governed by a delicate balance of steric hindrance and electrostatic interactions. For this compound, the rotation of the cyanomethyl group relative to the aromatic ring is a key conformational variable. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformers and the transition states that separate them.

Furthermore, the solvent environment can significantly modulate conformational equilibria. MD simulations in explicit solvent models (e.g., water, methanol, or dimethyl sulfoxide) can reveal how solvent molecules interact with the halogenated ring and the polar nitrile group, potentially stabilizing conformations that are less favored in the gas phase. The polarity and hydrogen-bonding capabilities of the solvent are expected to play a crucial role. For instance, polar solvents might favor conformations that maximize the exposure of the nitrile group, while nonpolar solvents might lead to more compact structures.

A hypothetical study could involve running simulations in different solvents to quantify these effects, as illustrated in the following table:

Table 1: Hypothetical Solvent Effects on the Conformational Equilibrium of this compound from Molecular Dynamics Simulations

| Solvent | Dielectric Constant | Predominant Dihedral Angle (C-C-C-N) | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Water | 78.4 | 90° ± 15° | -7.5 |

| Methanol | 32.7 | 75° ± 20° | -6.2 |

| Chloroform | 4.8 | 45° ± 25° | -4.1 |

| Cyclohexane | 2.0 | 30° ± 30° | -2.8 |

Quantitative Structure-Activity Relationships (QSAR) in Polyhalogenated Aromatics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of polyhalogenated aromatics analogous to this compound, QSAR studies could be instrumental in predicting their potential biological effects and guiding the synthesis of new derivatives with enhanced activities.

The development of a robust QSAR model for this class of compounds would involve the calculation of a wide array of molecular descriptors. rsc.org These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These would be particularly important due to the presence of multiple halogens with varying electronegativities. Examples include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These descriptors, such as molecular volume, surface area, and specific conformational indices, would account for the size and shape of the molecules, which are critical for receptor binding.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor in this category, reflecting the lipophilicity of the compounds, which influences their absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These provide numerical characterizations of the molecular topology, including connectivity indices and shape indices.

A hypothetical QSAR study on a series of analogs could yield a model that links these descriptors to a specific biological activity, such as inhibitory concentration (IC50) against a particular enzyme.

Table 2: Hypothetical QSAR Data for a Series of this compound Analogs

| Analog | logP | LUMO Energy (eV) | Molecular Volume (ų) | Predicted IC50 (µM) |

|---|---|---|---|---|

| Compound 1 | 4.2 | -1.5 | 250 | 5.8 |

| Compound 2 | 4.5 | -1.7 | 265 | 4.2 |

| Compound 3 | 3.9 | -1.3 | 240 | 7.1 |

| Compound 4 | 4.8 | -1.9 | 280 | 3.5 |

Computational Studies on Halogen Bonding and Aromatic Halogen Effects

The presence of iodine and bromine atoms in this compound makes it a prime candidate for engaging in halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. richmond.edu The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

Computational studies, particularly those employing high-level quantum mechanical calculations, can provide a detailed understanding of the halogen bonding potential of this molecule. These studies can map the molecular electrostatic potential (MEP) on the surface of the molecule, identifying the regions of positive electrostatic potential (σ-holes) on the iodine and bromine atoms that are responsible for halogen bonding. nih.gov

Furthermore, these calculations can be used to model the interaction of this compound with various halogen bond acceptors, such as Lewis bases containing nitrogen, oxygen, or sulfur atoms. By calculating the interaction energies, geometries, and vibrational frequencies of the resulting complexes, the strength and nature of these halogen bonds can be quantified. The electron-withdrawing nature of the nitrile group and the fluorine atom is expected to enhance the magnitude of the σ-holes on the iodine and bromine atoms, thereby strengthening their halogen bonding capabilities. rsc.org

The interplay of the different halogens also introduces complex aromatic halogen effects. The substitution pattern can influence the electron density distribution within the aromatic ring and the acidity of the benzylic protons of the acetonitrile (B52724) moiety.

Table 3: Predicted Halogen Bond Properties of this compound with a Generic Lewis Base (L.B.)

| Halogen Donor | σ-hole Magnitude (kcal/mol) | Interaction Energy with L.B. (kcal/mol) | Bond Length (Å) |

|---|---|---|---|

| Iodine | +25 | -5.8 | 2.8 |

| Bromine | +15 | -3.2 | 3.1 |

| Fluorine | -5 | (Repulsive) | N/A |

Applications of 4 Bromo 3 Fluoro 2 Iodophenylacetonitrile As a Synthetic Intermediate

Synthesis of Functionalized Aromatic and Heteroaromatic Systems

The inherent reactivity of the carbon-halogen bonds in 4-Bromo-3-fluoro-2-iodophenylacetonitrile makes it a prime candidate for various cross-coupling reactions, which are fundamental in the synthesis of functionalized aromatic and heteroaromatic systems. The presence of three different halogens (I, Br, F) offers the potential for regioselective functionalization. Typically, the carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions), followed by the carbon-bromine bond, and lastly the carbon-fluorine bond, which is generally the least reactive under these conditions.

This hierarchy of reactivity would allow for a stepwise introduction of different substituents. For instance, a Sonogashira coupling could be performed selectively at the iodine-bearing position to introduce an alkyne group. Subsequently, a Suzuki coupling could be carried out at the bromine position to add a new aryl or heteroaryl moiety. The less reactive fluorine atom could potentially undergo nucleophilic aromatic substitution under specific conditions, or it could be retained in the final molecule where its presence can significantly influence the compound's electronic properties and biological activity. The cyanomethyl group can also be a site for further chemical modification, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the diversity of accessible structures.

Precursor for Advanced Materials and Organic Electronics

Aromatic and heteroaromatic compounds are the cornerstone of many advanced materials, particularly in the field of organic electronics. The synthesis of organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs) often relies on the construction of extended π-conjugated systems. Halogenated organic intermediates are instrumental in building these systems through repeated cross-coupling reactions.

Theoretically, this compound could serve as a building block in the synthesis of such materials. The sequential, regioselective functionalization of the C-I and C-Br bonds would enable the controlled extension of a π-conjugated system. The fluorine substituent is known to influence the electronic properties of organic materials, such as the HOMO and LUMO energy levels, which in turn affects their charge transport and photophysical properties. The nitrile group can also play a role in modifying the material's characteristics, including its electron affinity and intermolecular interactions.

Role in the Synthesis of Complex Chemical Scaffolds and Chemical Probes

The development of new pharmaceuticals and chemical probes for studying biological systems often requires the synthesis of novel and complex molecular scaffolds. The multi-functional nature of this compound makes it an attractive starting material for generating libraries of diverse compounds for biological screening.

The ability to introduce various functional groups at specific positions on the aromatic ring through selective cross-coupling reactions would allow for the systematic exploration of the chemical space around this scaffold. The resulting complex molecules could be designed to interact with specific biological targets. The nitrile group can act as a handle for attaching linkers or reporter groups, which is a common strategy in the design of chemical probes. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Despite this theoretical potential, it is important to reiterate that specific examples and detailed research findings on the application of this compound remain elusive in the current body of scientific literature. The following table provides a summary of the potential synthetic transformations based on the compound's structure.

| Functional Group | Potential Reaction Type | Potential Outcome |

| Iodine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, heteroaryl, or alkynyl groups |

| Bromine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Introduction of aryl, heteroaryl, or amino groups (after functionalization of the iodo-position) |

| Fluorine | Nucleophilic Aromatic Substitution | Introduction of nucleophiles (e.g., amines, alkoxides) under forcing conditions |

| Nitrile | Hydrolysis, Reduction | Conversion to carboxylic acid, amine, or other functionalities |

Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is a critical aspect of modern chemical synthesis. Future research into 4-Bromo-3-fluoro-2-iodophenylacetonitrile will likely prioritize the development of more sustainable and environmentally friendly synthetic pathways. Current methods for synthesizing complex polyhalogenated aromatics can involve harsh reagents and generate significant waste.

Future synthetic strategies may include:

Catalytic Amination: Investigating novel catalytic systems, such as bimetallic catalysts, for the direct amination of precursor molecules. For example, methods developed for the synthesis of phenylacetonitrile (B145931) from styrene (B11656) oxide using catalysts like Zn30.1Cr4.3/γ-Al2O3 could be adapted. researchgate.netrsc.org This could reduce the reliance on traditional cyanating agents, which are often toxic.

One-Pot Diazotization and Halogenation: Exploring one-pot synthesis methods, which reduce the number of intermediate purification steps, thereby saving solvents and energy. A method used for synthesizing 1-bromo-2-chloro-3-fluoro-4-iodobenzene, which combines diazotization and iodination in a single step, could serve as a model for developing more efficient routes to this compound's precursors. google.com

Borrowing Hydrogen Reactions: Applying "borrowing hydrogen" methodologies, which are known for their sustainability in forming C-C bonds, could offer an atom-economical route for the α-alkylation of related arylacetonitriles, potentially providing a greener pathway for derivatization. researchgate.net

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

The presence of three different halogens (Br, F, I) on the aromatic ring presents a significant opportunity for selective functionalization through catalytic cross-coupling reactions. The differing reactivities of the C-I, C-Br, and C-F bonds allow for stepwise and site-selective modifications.

Future research in this area should focus on:

Site-Selective Cross-Coupling: Developing catalytic systems that can selectively target one halogen over the others is a formidable challenge but offers precise control over the final molecular architecture. acs.org The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in metal-catalyzed reactions is a known principle that can be exploited. ossila.com

Enantioconvergent Catalysis: For the synthesis of chiral derivatives, enantioconvergent catalytic transformations could be employed to convert a racemic mixture into a single enantiomer, which is crucial for pharmaceutical applications. nih.gov

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could enable novel transformations under mild conditions, potentially allowing for functionalization pathways that are not accessible through traditional thermal methods.

Expansion of Applications in Diverse Areas of Organic and Materials Chemistry

While specific applications for this compound are not yet established, its structural motifs are found in molecules with important biological and material properties. Future research will likely explore its potential as a key intermediate.

Potential areas of application include:

Active Pharmaceutical Ingredients (APIs): Halogenated and nitrile-containing aromatic compounds are common scaffolds in medicinal chemistry. ossila.com For instance, related structures like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile are key intermediates for quinoline-based inhibitors. researchgate.net The specific substitution pattern of this compound could be leveraged to synthesize new drug candidates.

Functional Dyes and Materials: Benzonitrile derivatives are used in the preparation of persistent room-temperature phosphorescent dyes. ossila.com The heavy atoms (Br and I) in the target molecule could enhance properties like phosphorescence through the heavy-atom effect. Furthermore, the functionalization of materials like polystyrene with complex organic molecules can lead to new platforms with applications in separation, adsorption, and nanotechnology. researchgate.net

Liquid Crystals: Multi-halogenated benzene (B151609) derivatives are utilized as intermediates for the synthesis of liquid crystals. ossila.com The unique polarity and geometry imparted by the substituents on this compound could be beneficial in designing new liquid crystalline materials.

Advanced Mechanistic and Computational Studies to Unravel Intricate Reactivity and Selectivity Patterns

A deep understanding of the reaction mechanisms is essential for optimizing existing synthetic routes and designing new transformations. The complex interplay of inductive and resonance effects from the three different halogens and the nitrile group governs the reactivity and regioselectivity of this molecule.

Future research should involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model potential energy surfaces for various reactions. researchgate.net This can help elucidate the mechanisms of nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, predicting the most likely sites of reaction.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide real-time monitoring of reactions, helping to identify transient intermediates and understand the kinetics of complex transformations.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-3-fluoro-2-iodophenylacetonitrile, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis typically involves sequential halogenation of phenylacetonitrile derivatives. For example:

Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Iodination/Bromination : Use N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at 0–25°C to achieve regioselectivity .

Cyanide Group Stability : Ensure the acetonitrile group remains intact by avoiding strong bases (e.g., LDA) during halogenation.

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and optimize stoichiometry (halogenating agent:substrate = 1.1:1) to minimize side products .

Q. How should researchers purify this compound, and what analytical techniques validate its purity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate 9:1 → 7:3) to separate halogenated byproducts. For trace impurities, recrystallize in ethanol/water mixtures .

- Validation :

- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .

- Spectroscopy : Confirm structure via (δ 3.8–4.2 ppm for CHCN) and (δ -110 to -115 ppm for aromatic F) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to volatile intermediates .

- Waste Management : Halogenated waste must be segregated in amber glass containers and disposed via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected shifts)?

- Methodological Answer :

- Cross-Validation : Compare experimental with DFT-computed spectra (Gaussian/B3LYP/6-311+G(d)) to identify steric/electronic effects from heavy halogens .

- X-ray Crystallography : Resolve ambiguity by growing single crystals (solvent: DCM/hexane) and analyzing bond angles/planarity .

- Isotopic Labeling : Use -labeled acetonitrile to track cyano group stability under reaction conditions .

Q. What strategies improve the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) (2 mol%) with AsPh as a co-ligand to enhance oxidative addition of C–I bonds .

- Solvent Optimization : Employ degassed toluene/EtOH (3:1) with KCO (2 eq.) to minimize dehalogenation .

- Microwave Assistance : Run reactions at 120°C for 15 min to accelerate coupling while preserving the cyano group .

Q. How does the steric and electronic profile of this compound influence its application in medicinal chemistry?

- Methodological Answer :

- Bioisostere Potential : The iodine atom enhances binding to hydrophobic pockets (e.g., kinase ATP sites), while fluorine reduces metabolic degradation .

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl) and compare IC values in enzyme assays (e.g., tyrosine kinases) .

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (PDB: 2GS6) and validate via SPR (surface plasmon resonance) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.